molecular formula C15H24 B1253183 (1Z,6E)-gamma-humulene

(1Z,6E)-gamma-humulene

Cat. No. B1253183
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-RYKBTYGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-humulene is a humulene.

Scientific Research Applications

Monoepoxidation and Conformational Analysis

  • Monoepoxidation of humulene epoxide leads to the formation of humulene diepoxides. NMR spectral analysis at different temperatures suggests an equilibrium of possible conformations and free rotation of double bond planes, highlighting the compound's structural dynamics (Hayano & Mochizuki, 2003).

Synthesis and Structural Insights

  • Research on the synthesis of new humulene derivatives showcases the development of specific cycloundecatrienones, furthering understanding of humulene’s structural complexity (Takahashi et al., 1983).

Transannular Cyclization

  • Studies on humulene epoxide revealed transannular bond formation shaping different conformers of the compound, which contributes to the understanding of its structural dynamics (Hayano & Shirahama, 1995).

Stereoselectivity in Biosynthesis

  • Research into humulene synthase revealed insights into the stereoselectivity of this enzyme during the biosynthesis of humulene, crucial for understanding its production in nature (Schotte et al., 2021).

Bioactive Derivatives

  • Bioactive fractions obtained from certain plants yielded new humulene derivatives, showing potential for applications in phytotoxic and cytotoxic activities (Rauter et al., 2001).

Atmospheric Chemistry

  • A theoretical study on the ozonolysis of α-humulene in the atmosphere offers insight into its reactions with ozone, important for understanding its environmental behavior (Liu et al., 2020).

Dehydration and Hydrogenation Studies

  • Research into the catalytic synthesis of certain chemicals from sugar sources revealed by-products known as humins formed during the process, providing valuable insights into chemical reactions involving humulene-related compounds (Heeres et al., 2009).

properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,6E)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10+,13-7-

InChI Key

FNXUOGPQAOCFKU-RYKBTYGJSA-N

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C/C(CCC1)(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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